molecular formula C13H13BrN4O2 B213826 N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B213826
M. Wt: 337.17 g/mol
InChI Key: BYFFJUBURXSPLH-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amidation: The final step involves the reaction of the brominated pyrazole with 2-carbamoylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Typically carried out using nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development and testing.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-carbamoylphenyl)-3-methoxy-2-naphthamide: Similar structure with a naphthamide group instead of a pyrazole ring.

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and exhibits antimicrobial and antiproliferative activities.

Uniqueness

N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C13H13BrN4O2

Molecular Weight

337.17 g/mol

IUPAC Name

4-bromo-N-(2-carbamoylphenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrN4O2/c1-7-10(14)11(17-18(7)2)13(20)16-9-6-4-3-5-8(9)12(15)19/h3-6H,1-2H3,(H2,15,19)(H,16,20)

InChI Key

BYFFJUBURXSPLH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br

Origin of Product

United States

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